

4,5-Difluoro-2-methylaniline structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,5-Difluoro-2-methylaniline

Cat. No.: B1591865

[Get Quote](#)

An In-Depth Technical Guide to **4,5-Difluoro-2-methylaniline**: A Strategic Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of **4,5-Difluoro-2-methylaniline** (CAS No. 875664-57-6), a critical fluorinated building block for professionals in pharmaceutical and agrochemical research. From the perspective of a Senior Application Scientist, this document delves into the molecule's structural and physicochemical properties, its strategic value in medicinal chemistry, and detailed methodologies for its synthesis. A specific case study is presented to illustrate its application in the development of novel therapeutics, underscoring its importance as an intermediate. This guide is intended to serve as a practical resource for researchers leveraging fluorination strategies to enhance the potency, metabolic stability, and overall viability of next-generation chemical entities.

Chemical Identity and Structural Elucidation

4,5-Difluoro-2-methylaniline, also known by its IUPAC synonym 4,5-Difluoro-2-methylbenzenamine, is a substituted aniline that has gained prominence as a versatile synthetic intermediate.^{[1][2]} Its structure is characterized by a benzene ring substituted with an amino group at position 1, a methyl group at position 2, and two fluorine atoms at positions 4 and 5.

The strategic placement of these functional groups is pivotal to its utility. The ortho-methyl group sterically influences the adjacent amino group, which can modulate its nucleophilicity and rotational freedom. The vicinal fluorine atoms at the 4 and 5 positions create a unique electronic environment, significantly impacting the molecule's reactivity and the properties of its derivatives.

Key Identifiers:

- IUPAC Name: **4,5-Difluoro-2-methylaniline**[\[3\]](#)
- CAS Number: 875664-57-6[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₇H₇F₂N[\[2\]](#)
- Molecular Weight: 143.13 g/mol [\[2\]](#)
- SMILES: CC1=CC(=C(C=C1N)F)F
- InChI Key: HKAMTWLPOCYTMX-UHFFFAOYSA-N[\[3\]](#)

Physicochemical and Safety Profile

A thorough understanding of a building block's physical properties and safety requirements is a prerequisite for its effective and safe implementation in any synthetic workflow. **4,5-Difluoro-2-methylaniline** is typically supplied as a light brown crystalline powder or solid.[\[2\]](#)[\[3\]](#)

Physicochemical Data

The following table summarizes the key physicochemical properties of **4,5-Difluoro-2-methylaniline**.

Property	Value	Source(s)
Physical Form	Light brown crystalline powder	[2]
Melting Point	56-58 °C	[2]
Boiling Point	216.2 °C at 760 mmHg	[2]
Density	1.229 g/cm ³	[2]
Flash Point	100 °C	[2]
Refractive Index	1.518	[2]
Purity	Typically ≥95-98%	[2][3]

Spectroscopic Profile (Expected)

While a publicly available, peer-reviewed spectrum was not identified at the time of this writing, the expected NMR spectral characteristics can be predicted based on its structure. These predictions are crucial for quality control and reaction monitoring.

- ¹H NMR: The spectrum would feature a singlet for the methyl group (CH₃) protons around 2.1-2.3 ppm. The two aromatic protons would appear as distinct multiplets, likely doublets or triplets, due to coupling with each other and with the adjacent fluorine atoms. The amino group (NH₂) protons would present as a broad singlet.
- ¹³C NMR: The spectrum would show seven distinct carbon signals. The carbons attached to fluorine (C4 and C5) would appear as doublets with large one-bond C-F coupling constants (¹J_{CF} ≈ 240-250 Hz). Other aromatic carbons would exhibit smaller multi-bond C-F couplings.
- ¹⁹F NMR: Two distinct signals would be expected, each appearing as a doublet due to coupling with the adjacent fluorine atom, and further split into smaller multiplets by the nearby aromatic protons.

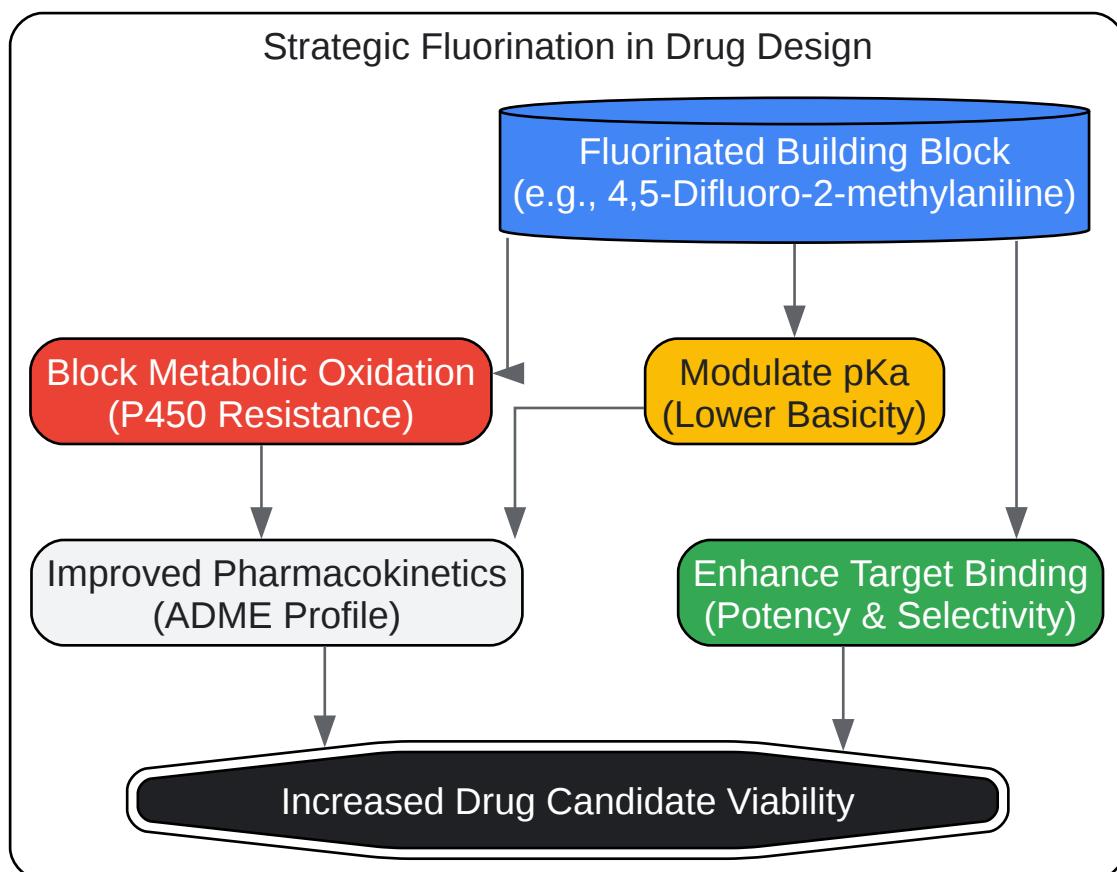
Safety and Handling

4,5-Difluoro-2-methylaniline is classified as a toxic solid and requires careful handling in a well-ventilated area or chemical fume hood.[2]

- UN Number: UN2811 (Toxic solid, organic, n.o.s.)[\[2\]](#)
- Hazard Class: 6.1 (Toxic)[\[2\]](#)
- Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[\[3\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Respiratory protection should be used if dust is generated.
- Storage: Store in a cool, dry, well-ventilated place with the container tightly sealed.[\[2\]](#)

The Strategic Role in Medicinal Chemistry

The utility of **4,5-Difluoro-2-methylaniline** extends beyond that of a simple amine. Its value lies in the predictable and beneficial ways the fluorine atoms modulate the physicochemical properties of derivative molecules. The introduction of fluorine is a cornerstone of modern drug design, used to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

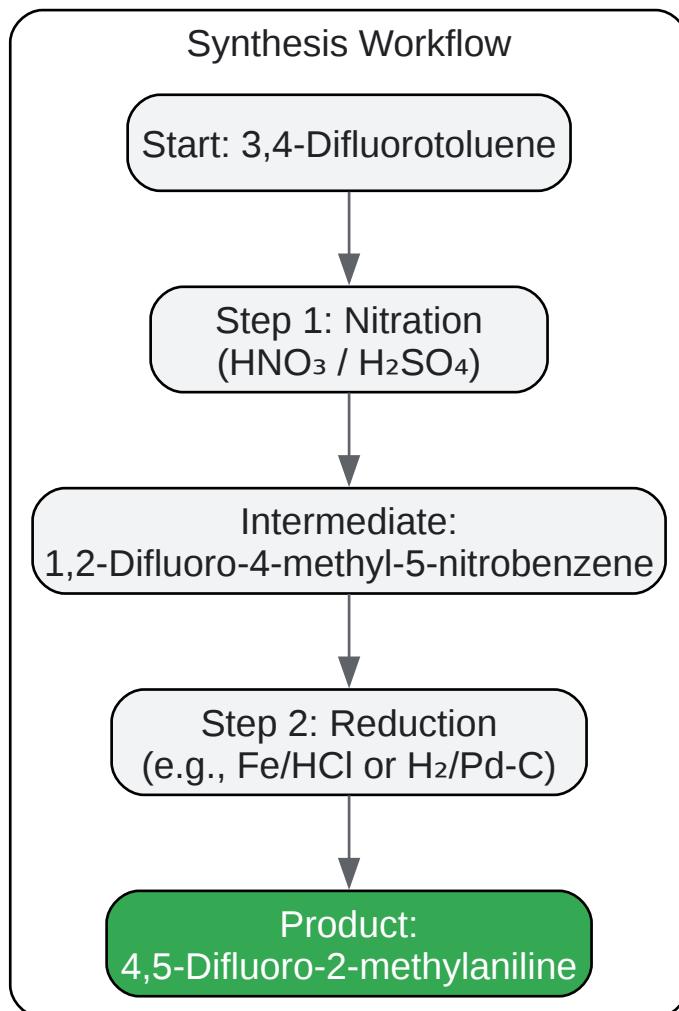

Causality Behind Fluorine's Impact:

- Metabolic Blocking: The carbon-fluorine bond is exceptionally strong (≈ 116 kcal/mol). Replacing a C-H bond at a metabolically labile position (like an aromatic ring) with a C-F bond can block cytochrome P450-mediated oxidative metabolism, thereby increasing the drug's half-life and bioavailability. The fluorine at position 5 is particularly effective at protecting the para position relative to the methyl group.
- pKa Modulation: Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect can significantly lower the pKa (reduce the basicity) of the nearby amino group. This is a critical tool for drug designers. A lower pKa can reduce unwanted off-target interactions at physiological pH (≈ 7.4) and fine-tune the solubility and permeability profile of a drug candidate.
- Enhanced Binding Affinity: Fluorine can engage in favorable intermolecular interactions within a protein binding pocket, including dipole-dipole interactions, hydrogen bonds (acting

as an acceptor), and orthogonal multipolar interactions (e.g., with amide carbonyls). This can lead to a significant increase in a drug's potency and selectivity.

- **Lipophilicity Tuning:** While counterintuitive, the substitution of hydrogen with fluorine often increases a molecule's lipophilicity ($\log P$). This enhancement can improve membrane permeability and cell penetration, which is crucial for reaching intracellular targets.

The following diagram illustrates the key strategic advantages conferred by fluorine substitution in a drug design context.


[Click to download full resolution via product page](#)

Caption: Key benefits of incorporating fluorinated building blocks in drug discovery.

Synthesis Methodology

The most logical and industrially scalable approach to synthesizing **4,5-Difluoro-2-methylaniline** is through the reduction of its corresponding nitro precursor, 1,2-Difluoro-4-methyl-5-nitrobenzene (CAS 127371-50-0). This precursor can be readily prepared by the nitration of commercially available 3,4-difluorotoluene.

The overall synthetic workflow is a two-step process: (1) Nitration of the starting material and (2) Reduction of the nitro group to the target aniline.

[Click to download full resolution via product page](#)

Caption: Two-step synthesis pathway for **4,5-Difluoro-2-methylaniline**.

Self-Validating Experimental Protocol

This protocol describes a representative lab-scale synthesis via nitro group reduction using iron powder in an acidic medium, a classic, reliable, and cost-effective method.

Objective: To synthesize **4,5-Difluoro-2-methylaniline** from 1,2-Difluoro-4-methyl-5-nitrobenzene.

Materials:

- 1,2-Difluoro-4-methyl-5-nitrobenzene (1.0 eq)
- Iron powder, <325 mesh (4.0-5.0 eq)
- Concentrated Hydrochloric Acid (HCl) (catalytic, ~0.1 eq)
- Ethanol (EtOH)
- Water (H₂O)
- Ethyl Acetate (EtOAc)
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Step-by-Step Methodology:

- **Reaction Setup:** Charge a round-bottom flask with 1,2-Difluoro-4-methyl-5-nitrobenzene (1.0 eq) and ethanol (approx. 10 mL per gram of nitro compound). Begin stirring to dissolve the starting material.
- **Addition of Reagents:** To the stirred solution, add iron powder (4.5 eq) followed by the dropwise addition of concentrated HCl (0.1 eq) at room temperature. Causality: The HCl serves to activate the iron surface and generate the acidic medium required for the reduction.

- Heating and Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. The reaction is exothermic and may require initial cooling before heating is applied. Self-Validation: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of the more polar aniline product spot.
- Reaction Completion: Maintain the reflux for 4-12 hours, or until TLC analysis confirms the complete consumption of the starting material.
- Work-up and Neutralization: Once complete, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with additional ethanol. Concentrate the filtrate under reduced pressure to remove the ethanol.
- Extraction: Redissolve the crude residue in Ethyl Acetate. Carefully add saturated NaHCO₃ solution to neutralize the residual acid (caution: CO₂ evolution). Transfer the mixture to a separatory funnel.
- Phase Separation: Wash the organic layer sequentially with water and then brine. Trustworthiness: These washes remove water-soluble impurities and inorganic salts, ensuring a cleaner crude product.
- Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude **4,5-Difluoro-2-methylaniline**.
- Purification: If necessary, the product can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product as a light brown solid.

Application in Drug Discovery: A Case Study

The authoritative value of a building block is best demonstrated through its successful application. A pertinent example is found in international patent WO2019243533A1, which describes the synthesis of novel inhibitors of O-GlcNAcase (OGA), an enzyme implicated in neurodegenerative diseases like Alzheimer's.^[1]

In this patent, **4,5-Difluoro-2-methylaniline** is used as a key starting material. The first step of the disclosed synthesis involves the selective bromination of the aniline ring.

Reaction described in WO2019243533A1:[1]

- Reactants: **4,5-Difluoro-2-methylaniline** (1.0 eq) and N-Bromosuccinimide (NBS) (1.05 eq).
- Solvent: Anhydrous Dimethylformamide (DMF).
- Procedure: NBS is added dropwise to a solution of **4,5-Difluoro-2-methylaniline** in DMF at 0 °C. The reaction is then warmed to room temperature.
- Product: The resulting brominated intermediate is a crucial precursor for the subsequent construction of the complex heterocyclic OGA inhibitor.

Significance: This example authoritatively demonstrates the direct use of **4,5-Difluoro-2-methylaniline** in a modern drug discovery program. The difluoro-methylaniline core is incorporated into the final active pharmaceutical ingredient, where its specific electronic and steric properties are leveraged to achieve the desired biological activity and drug-like properties.

Conclusion

4,5-Difluoro-2-methylaniline is a high-value, strategic intermediate for researchers in the pharmaceutical and agrochemical sciences. Its unique substitution pattern provides a powerful tool for implementing rational, fluorine-based drug design strategies. By enabling the fine-tuning of metabolic stability, target affinity, and overall pharmacokinetic profiles, this building block serves as a cornerstone in the synthesis of complex, high-performance molecules. The robust and scalable synthetic routes to its preparation further enhance its appeal for both discovery and development pipelines. As the demand for more sophisticated and effective chemical entities continues to grow, the role of precisely engineered building blocks like **4,5-Difluoro-2-methylaniline** will only become more critical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO2019243533A1 - Oga inhibitor compounds - Google Patents [patents.google.com]
- 2. 4,5-Difluoro-2-methylaniline | 875664-57-6 | Benchchem [benchchem.com]
- 3. Imidazotriazines and imidazopyrimidines as kinase inhibitors - Patent US-7767675-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4,5-Difluoro-2-methylaniline structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1591865#4-5-difluoro-2-methylaniline-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com